5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Beschreibung

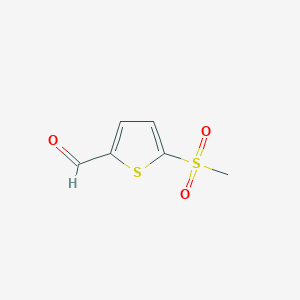

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylsulfonylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQYRHNJVSDOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609148 | |

| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177194-34-2 | |

| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Methylsulfonyl)-2-thiophenecarbaldehyde synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active agents. This guide provides a comprehensive, in-depth protocol for its synthesis, grounded in established chemical principles. We will explore a robust and efficient two-step synthetic pathway, commencing with the formylation of 2-(methylthio)thiophene to yield 5-(methylthio)-2-thiophenecarbaldehyde, followed by a selective oxidation to the target sulfone. This document is designed to provide researchers and drug development professionals with a detailed, reliable, and scientifically sound methodology, complete with mechanistic insights and practical considerations for successful implementation.

Introduction and Strategic Overview

The thiophene nucleus is a prevalent scaffold in numerous pharmaceuticals due to its bioisosteric relationship with the benzene ring and its versatile reactivity. The introduction of a methylsulfonyl group at the 5-position and a formyl group at the 2-position of the thiophene ring creates a molecule with two key functional handles, enabling diverse downstream chemical modifications.

The synthetic strategy detailed herein is predicated on a logical and experimentally validated sequence:

-

Vilsmeier-Haack Formylation: This classic and highly effective reaction is employed to introduce the aldehyde functionality onto the electron-rich thiophene ring.[1][2][3] Starting with 2-(methylthio)thiophene, the formylation is directed to the electronically favored and sterically accessible 5-position.

-

Selective Oxidation: The intermediate, 5-(methylthio)-2-thiophenecarbaldehyde, is then subjected to a controlled oxidation to convert the methylthio (sulfide) group into the desired methylsulfonyl (sulfone) group.[4] This transformation is achieved while preserving the aldehyde functionality.

This approach is advantageous due to the commercial availability of the starting material, the high yields typically associated with the Vilsmeier-Haack reaction on activated thiophenes, and the straightforward nature of the subsequent oxidation.

Reaction Pathway Visualization

The overall synthetic workflow can be visualized as follows:

Caption: Overall two-step synthesis workflow.

Detailed Synthesis Protocol

Part A: Synthesis of 5-(Methylthio)-2-thiophenecarbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic species is then attacked by the electron-rich thiophene ring.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-(Methylthio)thiophene | C₅H₆S₂ | 130.23 | 1.0 eq | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3.0 eq | Anhydrous |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.1 eq | Freshly distilled or from a new bottle |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As solvent | Anhydrous |

| Crushed Ice | H₂O | 18.02 | Excess | For quenching |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0-5 °C using an ice bath. Slowly add POCl₃ (1.1 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[5] After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-(methylthio)thiophene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large excess of crushed ice with vigorous stirring. This quenching step is exothermic and should be performed with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

-

Purification: Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 5-(methylthio)-2-thiophenecarbaldehyde can be purified by column chromatography on silica gel.

Part B: Oxidation of 5-(Methylthio)-2-thiophenecarbaldehyde to 5-(Methylsulfonyl)-2-thiophenecarbaldehyde

The oxidation of the sulfide to a sulfone is a critical step that must be performed under conditions that do not affect the aldehyde group. A common and effective method is the use of hydrogen peroxide in a suitable solvent like glacial acetic acid.[4]

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-(Methylthio)-2-thiophenecarbaldehyde | C₆H₆OS₂ | 158.24 | 1.0 eq | From Part A |

| Glacial Acetic Acid | CH₃COOH | 60.05 | As solvent | |

| Hydrogen Peroxide (30% solution) | H₂O₂ | 34.01 | 2.2-2.5 eq | |

| Sodium Sulfite | Na₂SO₃ | 126.04 | As needed | For quenching excess peroxide |

| Deionized Water | H₂O | 18.02 | As needed | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As solvent | For extraction |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(methylthio)-2-thiophenecarbaldehyde (1.0 eq) in glacial acetic acid.

-

Oxidation: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the temperature below 20 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide.

-

Product Isolation: Dilute the mixture with deionized water. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x volume).

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude 5-(methylsulfonyl)-2-thiophenecarbaldehyde can be purified by recrystallization or column chromatography.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack reaction.

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[1] The electron-rich thiophene ring then attacks this electrophile, leading to an iminium intermediate. Subsequent hydrolysis during the work-up yields the final aldehyde product.[1]

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and eyes.

-

Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture with water are highly exothermic. Maintain strict temperature control during these steps.

Conclusion

The two-step synthesis protocol outlined in this guide provides a reliable and efficient pathway to 5-(methylsulfonyl)-2-thiophenecarbaldehyde. By leveraging the well-established Vilsmeier-Haack formylation and a controlled sulfide oxidation, researchers can access this valuable building block in good yield. The provided experimental details, mechanistic insights, and safety precautions are intended to empower scientists in their synthetic endeavors and facilitate the development of novel therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- BenchChem. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.

- Missoum, H., Datoussaid, Y., Ziani-Cherif, C., Seijas, J. A., Vázquez-Tato, M. P., & Choukchou-Braham, N. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. (2025, August 9). ResearchGate.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Weston, A. W., & Michaels, Jr., R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 98.

Sources

5-(Methylsulfonyl)-2-thiophenecarbaldehyde CAS number and structure

An In-Depth Technical Guide to 5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Executive Summary: This guide provides a comprehensive technical overview of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its chemical identity, synthesis, mechanistic principles, applications, and safety protocols. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the strategic use of this valuable intermediate.

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[1] Its incorporation into molecular designs can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1]

Parallel to this, the methylsulfonyl group (–SO₂CH₃) has emerged as a critical pharmacophore in modern drug design.[2] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and capacity to improve metabolic stability and aqueous solubility make it an attractive functional group for optimizing lead compounds.[2]

5-(Methylsulfonyl)-2-thiophenecarbaldehyde represents the strategic fusion of these two key moieties. The aldehyde functional group at the 2-position provides a versatile chemical handle for a wide array of synthetic transformations, making this compound a highly valuable starting material for the synthesis of complex, biologically active molecules.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. The key identifiers and properties of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(Methylsulfonyl)thiophene-2-carbaldehyde | N/A |

| CAS Number | 177194-34-2 | [3] |

| Molecular Formula | C₆H₆O₃S₂ | Inferred |

| Molecular Weight | 190.24 g/mol | Inferred |

| Appearance | Typically an off-white to yellow solid | Inferred |

Chemical Structure

The structure consists of a central thiophene ring functionalized with a formyl (aldehyde) group at the 2-position and a methylsulfonyl group at the 5-position. The powerful electron-withdrawing nature of both substituents significantly influences the reactivity of the thiophene ring and the aldehyde.

Caption: Chemical structure of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

Synthesis and Mechanistic Considerations

The most common and logical synthetic route to 5-(Methylsulfonyl)-2-thiophenecarbaldehyde involves the oxidation of its thioether precursor, 5-(methylthio)-2-thiophenecarbaldehyde (CAS 24445-35-0).[4] This precursor is typically synthesized via the Vilsmeier-Haack formylation of 2-methylthiothiophene.

Synthesis Workflow Overview

The overall process can be visualized as a two-step sequence: formylation followed by oxidation.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Oxidation Protocol

This protocol describes the oxidation of the thioether intermediate.

Materials:

-

5-(Methylthio)-2-thiophenecarbaldehyde

-

Meta-chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 5-(methylthio)-2-thiophenecarbaldehyde (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Causality: DCM is a good solvent for both the starting material and the reagent, and is relatively inert. The reaction is cooled to control the exothermicity of the oxidation.

-

-

Reagent Addition: Add m-CPBA (≥2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Causality: Using at least two equivalents of the oxidizing agent is crucial to ensure the complete conversion of the thioether to the sulfone, passing through the sulfoxide intermediate. A slight excess can drive the reaction to completion.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.

-

Trustworthiness: This step is critical for safety, as it neutralizes the potentially explosive peroxide reagent.

-

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography to obtain pure 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

Applications in Research and Development

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the aldehyde group, which serves as a linchpin for constructing more complex molecular architectures.

Role in Medicinal Chemistry

The aldehyde can be readily converted into a vast array of other functional groups or used in key C-C bond-forming reactions.

Caption: Key synthetic transformations of the aldehyde functional group.

This versatility allows for its incorporation into scaffolds designed to target a range of biological pathways. Thiophene-based compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][5] The methylsulfonyl group, in particular, can enhance interactions with protein targets and improve drug-like properties.

Precursor to 5-(Methylsulfonyl)thiophene-2-carboxylic acid

A primary application is its oxidation to 5-(Methylsulfonyl)thiophene-2-carboxylic acid (CAS 60166-86-1).[6][7] This carboxylic acid is another crucial building block, often used for amide bond formation in the synthesis of potential drug candidates.

Analytical Data Summary

Characterization of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde relies on standard spectroscopic techniques. The following table provides expected data based on its structure.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ≈ 9.9-10.1 (s, 1H, -CHO), 7.8-8.0 (d, 1H, thiophene-H), 7.6-7.8 (d, 1H, thiophene-H), 3.3-3.5 (s, 3H, -SO₂CH₃) |

| ¹³C NMR | δ (ppm) ≈ 180-185 (C=O), 145-155 (thiophene-C), 135-145 (thiophene-C), 40-45 (-SO₂CH₃) |

| IR (cm⁻¹) | ≈ 3100 (C-H, aromatic), 1670-1690 (C=O, aldehyde), 1300-1350 & 1120-1160 (S=O, sulfone) |

| MS (ESI+) | m/z = 191 [M+H]⁺, 213 [M+Na]⁺ |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, the following guidance can be inferred from related structures.[3][8]

| Aspect | Guideline |

| Hazards | Likely harmful if swallowed. May cause skin and serious eye irritation. |

| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE). |

| PPE | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |

| Storage | Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and bases.[8][9] |

| Fire | Use dry chemical, CO₂, or foam to extinguish.[9] |

Conclusion

5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a sophisticated chemical intermediate that provides a gateway to a wide range of complex molecules. Its strategic design, combining the versatile reactivity of an aldehyde with the privileged thiophene scaffold and the beneficial properties of a methylsulfonyl group, makes it an indispensable tool for chemists in drug discovery and advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in scientific innovation.

References

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

- 7. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Blueprint of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde: A Predictive and In-Depth Technical Guide

Introduction: Elucidating the Structure of a Key Heterocyclic Intermediate

For researchers, scientists, and professionals engaged in the intricate process of drug development and materials science, a profound understanding of the molecular architecture of key chemical intermediates is not merely advantageous, but essential. 5-(Methylsulfonyl)-2-thiophenecarbaldehyde stands as a significant heterocyclic compound, valued for its potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. Its structure, featuring a thiophene ring functionalized with both a strongly electron-withdrawing methylsulfonyl group and a reactive aldehyde moiety, presents a unique electronic and steric environment.

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 5-(Methylsulfonyl)-2-thiophenecarbaldehyde. In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related compounds to construct a reliable spectroscopic blueprint. This approach not only offers a valuable reference for the characterization and quality control of this important aldehyde but also serves as a pedagogical tool for understanding the interplay of functional groups on spectral outcomes. Every piece of predicted data is accompanied by a rigorous justification, grounded in empirical data from analogous structures, to ensure the highest degree of scientific integrity and trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled technique for providing a detailed map of the proton and carbon framework of a molecule. The predicted ¹H and ¹³C NMR data for 5-(Methylsulfonyl)-2-thiophenecarbaldehyde, presented below, are based on a systematic analysis of the spectra of thiophene, 2-thiophenecarbaldehyde, and aromatic sulfones.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal three distinct signals in the aromatic and aldehyde regions, in addition to the singlet for the methylsulfonyl group. The data is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment |

| ~9.95 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.90 | Doublet | 1H | Thiophene proton (H3) |

| ~7.70 | Doublet | 1H | Thiophene proton (H4) |

| ~3.20 | Singlet | 3H | Methyl protons (-SO₂CH₃) |

The prediction of the ¹H NMR spectrum of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is grounded in the additive effects of the aldehyde and methylsulfonyl substituents on the thiophene ring.

-

Aldehyde Proton (-CHO): The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around ~9.95 ppm . This is consistent with the chemical shift of the aldehyde proton in 2-thiophenecarbaldehyde, which is typically observed around 9.8-9.9 ppm.[1] The strong deshielding effect of the carbonyl group is the primary reason for this significant downfield shift.

-

Thiophene Protons (H3 and H4): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of both the aldehyde and the methylsulfonyl group will deshield these protons, shifting them downfield compared to unsubstituted thiophene (which has signals at ~7.3 and ~7.1 ppm). The proton at the H3 position, being adjacent to the aldehyde group, is predicted to be the most downfield of the two, at approximately ~7.90 ppm . The proton at the H4 position, influenced by the adjacent methylsulfonyl group, is also expected to be significantly downfield, around ~7.70 ppm .

-

Methyl Protons (-SO₂CH₃): The three protons of the methyl group in the methylsulfonyl substituent are predicted to appear as a singlet at approximately ~3.20 ppm . This prediction is based on the typical chemical shift of methyl groups attached to a sulfonyl group in aromatic systems, such as in methyl phenyl sulfone.[2]

The relationship between the structure and the predicted proton signals is illustrated in the diagram below.

Caption: Predicted ¹H NMR assignments for 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~183.0 | Aldehyde carbon (C=O) |

| ~150.0 | Thiophene carbon (C2) |

| ~145.0 | Thiophene carbon (C5) |

| ~136.0 | Thiophene carbon (C3) |

| ~128.0 | Thiophene carbon (C4) |

| ~45.0 | Methyl carbon (-SO₂CH₃) |

The predicted chemical shifts for the carbon atoms are based on the known effects of aldehyde and sulfonyl groups on aromatic rings.

-

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde is anticipated to be the most downfield signal, around ~183.0 ppm , which is a characteristic chemical shift for aldehyde carbons.[3]

-

Thiophene Carbons: The four carbons of the thiophene ring are expected to resonate in the aromatic region. The carbon attached to the aldehyde group (C2) and the carbon attached to the methylsulfonyl group (C5) will be the most downfield due to the strong electron-withdrawing nature of these substituents. C2 is predicted at ~150.0 ppm and C5 at ~145.0 ppm . The remaining two carbons, C3 and C4, are predicted to be at ~136.0 ppm and ~128.0 ppm , respectively. These predictions are informed by the ¹³C NMR data of 2-thiophenecarbaldehyde and the expected influence of the sulfonyl group.

-

Methyl Carbon: The carbon of the methyl group in the methylsulfonyl substituent is predicted to be the most upfield signal, at approximately ~45.0 ppm .

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is expected to show characteristic absorption bands for the aldehyde, sulfonyl, and thiophene moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (thiophene ring) |

| ~2950 | Weak | C-H stretching (methyl group) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1670 | Strong | C=O stretching (aldehyde carbonyl) |

| ~1500-1400 | Medium | C=C stretching (thiophene ring) |

| ~1310 | Strong | Asymmetric SO₂ stretching (sulfonyl group) |

| ~1150 | Strong | Symmetric SO₂ stretching (sulfonyl group) |

| ~820 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

-

Aldehyde Group: The most prominent feature of the aldehyde group is the strong carbonyl (C=O) stretching absorption, predicted to be around ~1670 cm⁻¹ . The two weak bands for the aldehyde C-H stretch are expected around ~2850 cm⁻¹ and ~2750 cm⁻¹ .

-

Sulfonyl Group: The methylsulfonyl group will be characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are predicted to appear at approximately ~1310 cm⁻¹ and ~1150 cm⁻¹ , respectively, consistent with the IR spectrum of methyl phenyl sulfone.

-

Thiophene Ring: The C-H stretching vibrations of the thiophene ring are expected to appear around ~3100 cm⁻¹ . The C=C stretching vibrations within the ring will give rise to medium intensity bands in the 1500-1400 cm⁻¹ region. A strong band around ~820 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 2,5-disubstituted thiophene ring.

The following diagram illustrates the workflow for the predictive spectroscopic analysis.

Caption: Workflow for the predictive spectroscopic analysis of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

Experimental Protocols: A Guide to Spectroscopic Data Acquisition

To facilitate the experimental verification of the predicted data, the following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Set the spectral width to approximately 15 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay to at least 2-5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain single lines for each carbon.

-

Set the spectral width to approximately 220-250 ppm.

-

Use a 45° or 90° pulse angle.

-

Set a relaxation delay of 5-10 seconds to allow for the slower relaxation of quaternary carbons.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid or liquid 5-(Methylsulfonyl)-2-thiophenecarbaldehyde sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR accessory.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Conclusion: A Foundation for Future Research

This technical guide has presented a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde. By systematically evaluating the spectroscopic data of structurally related compounds, a reliable and scientifically grounded blueprint of the target molecule's spectral characteristics has been established. The provided interpretations and detailed experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the synthesis, identification, and quality control of this important heterocyclic compound. This predictive approach underscores the power of fundamental spectroscopic principles in elucidating molecular structure, even in the absence of direct experimental data, thereby empowering and accelerating the process of scientific discovery.

References

- The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 1956, 77, 1386-1390.

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. Research Article. 2017.

-

VPL. Thiophene (C4H4S). [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Link]

-

NIST. 2-Thiophenecarboxaldehyde. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

Supplementary Information. [Link]

- Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. 1973, 51(8), 1251-1256.

-

ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. 2-Thiophenecarboxaldehyde. [Link]

-

NIST. Sulfone, methyl phenyl. [Link]

Sources

Reactivity and stability of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde

An In-Depth Technical Guide to the Reactivity and Stability of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, featuring a strongly electron-deactivated aromatic ring coupled with a versatile aldehyde functional group, makes it a valuable synthon for constructing complex molecular scaffolds. The thiophene nucleus serves as a bioisosteric replacement for a benzene ring, a common strategy in drug design to modulate physicochemical properties and improve pharmacological profiles.[1][2][3] This guide provides a comprehensive analysis of the compound's physicochemical properties, spectroscopic signature, chemical reactivity, stability, and safe handling protocols, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structure of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is characterized by a 2,5-disubstituted thiophene ring. The methylsulfonyl (-SO₂CH₃) group at the 5-position and the carbaldehyde (-CHO) group at the 2-position are both potent electron-withdrawing groups. This electronic profile dictates the molecule's reactivity, stability, and spectroscopic characteristics. The sulfonyl group, in particular, can act as a hydrogen bond acceptor, potentially enhancing solubility and interactions with biological targets.[4]

Table 1: Physicochemical Properties of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde

| Property | Value | Source |

| CAS Number | 177194-34-2 | [5] |

| Molecular Formula | C₆H₆O₃S₂ | N/A |

| Molecular Weight | 206.24 g/mol | [6] |

| Appearance | Typically a white to off-white solid | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount for verifying the identity and purity of starting materials. The following data represent the expected spectroscopic signatures for this compound, based on the analysis of its functional groups and related structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show four distinct signals. The aldehyde proton will appear significantly downfield (δ ≈ 10.0 ppm) due to the deshielding effect of the carbonyl group. The two protons on the thiophene ring will appear as doublets, with their chemical shifts influenced by the strong electron-withdrawing effects of both substituents. The methyl protons of the sulfonyl group will appear as a sharp singlet further upfield.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon in the highly deshielded region (δ ≈ 180-185 ppm). The four carbons of the thiophene ring will resonate in the aromatic region, with their specific shifts determined by the attached substituents. The methyl carbon of the sulfonyl group will appear at a characteristic upfield shift.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹.

-

S=O Stretch (Sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group, appearing around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

C-H Stretch (Aldehyde): A pair of medium intensity bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

Protocol for Spectroscopic Analysis

Objective: To obtain high-resolution NMR and IR spectra for structural confirmation.

Methodology: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 10-15 mg of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts relative to the TMS signal.

Methodology: FTIR Spectroscopy (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.[7]

Reactivity and Synthetic Utility

The synthetic value of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde stems from the distinct reactivity of its aldehyde group and the electronically modified thiophene ring.

Reactions at the Aldehyde Group

The aldehyde is the primary center for synthetic transformations. Its electrophilic carbonyl carbon is susceptible to a wide range of nucleophilic attacks.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 5-(methylsulfonyl)thiophene-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid is itself a valuable intermediate.[6][8]

-

Reduction: Selective reduction of the aldehyde to the primary alcohol, (5-(methylsulfonyl)thiophen-2-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde is an excellent substrate for C-C and C-N bond-forming reactions.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding amines.

-

Knoevenagel Condensation: Condenses with active methylene compounds.

-

Reactivity of the Thiophene Ring

The presence of two powerful electron-withdrawing groups (EWG) renders the thiophene ring highly electron-deficient. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (SEAr): Reactions like nitration, halogenation, or Friedel-Crafts acylation, which are common for many aromatic systems, are significantly disfavored and require harsh conditions, if they proceed at all.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): While less common than for six-membered rings, an electron-poor thiophene ring can potentially undergo SNAr if a suitable leaving group is present at one of the ring positions.

Caption: Key reaction pathways for 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

Synthesis Pathway

A common and logical route to 5-(Methylsulfonyl)-2-thiophenecarbaldehyde involves a two-step process starting from a commercially available precursor. The workflow highlights standard, scalable reactions in organic synthesis.

-

Formylation: 2-(Methylthio)thiophene is formylated using the Vilsmeier-Haack reaction. This reaction employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile.[9][10] The formyl group is directed predominantly to the 5-position.

-

Oxidation: The resulting 5-(methylthio)-2-thiophenecarbaldehyde is then oxidized. A selective oxidant such as potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA) is used to convert the sulfide to the sulfone without over-oxidizing the aldehyde.

Caption: A typical synthetic route to the target compound.

Stability and Storage Considerations

Proper storage is critical to maintain the integrity of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

-

Chemical Stability: While the thiophene ring and sulfonyl group are robust, aldehydes are susceptible to slow air oxidation to the corresponding carboxylic acid.[11][12] Therefore, exposure to air and light should be minimized.

-

Conditions to Avoid: Avoid high temperatures, open flames, and strong ignition sources.[11][12]

-

Incompatible Materials: The compound should be stored away from strong oxidizing agents, strong bases, and strong reducing agents, as these can react exothermically with the aldehyde or other parts of the molecule.[11][12][13]

-

Hazardous Decomposition Products: Combustion will produce toxic fumes, including oxides of carbon (CO, CO₂) and sulfur (SO₂).[11][13][14]

Protocol for Long-Term Storage

-

Container: Use a tightly sealed, airtight container. Amber glass is preferred to protect from light.

-

Atmosphere: For maximum stability, flush the container with an inert gas like nitrogen or argon before sealing.[11][12]

-

Temperature: Store in a refrigerated (2-8°C), dry, and well-ventilated location.[11]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Safe Handling and Personal Protective Equipment (PPE)

As with any laboratory chemical, a thorough risk assessment should be conducted before use. The following are general guidelines based on data for structurally similar aldehydes and sulfonyl compounds.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A standard lab coat is required.[14]

-

Respiratory Protection: Not typically required when used within a fume hood. If handling large quantities or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.

-

Protocol for Safe Handling and Disposal

-

Handling: Avoid creating dust if handling the solid form. Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[11][14]

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area thoroughly.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][14]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[11][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][14]

-

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.

References

-

PubChem. (2025). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Synerzine. (2018). 2-Thiophenecarboxaldehyde, 5-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US2741622A - Preparation of thiophene-2-aldehydes.

-

PubMed Central (PMC). (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. Retrieved from [Link]

-

PubMed Central (PMC). (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Ethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate (EVT-2562299) | 1214859-48-9 [evitachem.com]

- 5. 5-(Methylsulfonyl)-2-thiophenecarbaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: 5-(Methylsulfonyl)-2-thiophenecarbaldehyde as a Key Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a heterocyclic building block of increasing importance, distinguished by a unique combination of structural features. The thiophene core is a well-established "privileged pharmacophore" found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in various biological interactions.[1][2] The utility of this scaffold is significantly enhanced by its substituents: a reactive carbaldehyde at the 2-position and a potent electron-withdrawing methylsulfonyl group at the 5-position.

This guide provides an in-depth exploration of the applications and synthetic protocols for 5-(Methylsulfonyl)-2-thiophenecarbaldehyde. We will delve into the causality behind its reactivity and demonstrate its role as a versatile precursor, particularly in the synthesis of potent kinase inhibitors and other complex heterocyclic systems.[3][4][5]

| Chemical Properties | |

| IUPAC Name | 5-methanesulfonylthiophene-2-carbaldehyde |

| CAS Number | 177194-34-2 |

| Molecular Formula | C₆H₆O₃S₂ |

| Molecular Weight | 190.23 g/mol |

| Appearance | Typically a solid or crystalline form |

| Storage | Store at 2-8°C[6] |

Chemical Profile and Reactivity

The synthetic utility of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde is dictated by the interplay of its functional groups. The methylsulfonyl (sulfone) moiety is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity in two primary ways:

-

Aldehyde Activation: The sulfone group withdraws electron density from the thiophene ring system, making the aldehyde at the 2-position significantly more electrophilic. This heightened electrophilicity enhances its reactivity towards nucleophiles, facilitating reactions like condensations, reductive aminations, and additions.

-

Ring Modulation: The electron-deficient nature of the thiophene ring modifies its susceptibility to aromatic substitution reactions. While canonical electrophilic aromatic substitution is disfavored, the ring is activated towards nucleophilic aromatic substitution (SNA_r_), should a suitable leaving group be present.

Caption: Reactivity map of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde.

Core Applications in the Synthesis of Bioactive Molecules

The unique electronic properties of this aldehyde make it a strategic starting material for synthesizing molecules with significant biological activity, most notably in the field of oncology.

Application 2.1: Knoevenagel Condensation for Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[4] A prominent class of these inhibitors is based on the 3-substituted-indolin-2-one scaffold. The synthesis of these molecules often relies on a Knoevenagel condensation between an oxindole and a heteroaromatic aldehyde.

The enhanced electrophilicity of the aldehyde in 5-(Methylsulfonyl)-2-thiophenecarbaldehyde makes it an excellent substrate for this reaction. The condensation proceeds readily in the presence of a mild base like piperidine, which deprotonates the active methylene group of the oxindole to generate a nucleophilic enolate, which subsequently attacks the aldehyde.[3]

Caption: Experimental workflow for Knoevenagel condensation.

Application 2.2: Precursor for Fused Heterocyclic Systems

The aldehyde functionality serves as a versatile handle for constructing fused ring systems, which are prevalent in medicinal chemistry. For instance, it can participate in Friedländer annulation and related cyclocondensation reactions to yield thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and other valuable scaffolds known to possess kinase inhibitory and other biological activities.[4][5]

In a typical Friedländer synthesis, the aldehyde condenses with a compound containing an activated methylene group adjacent to an amino group (e.g., 2-amino-1,1,3-tricyanopropene). This is followed by an intramolecular cyclization and dehydration to afford the fused aromatic system.

Detailed Experimental Protocols

The following protocols are provided as representative examples of how 5-(Methylsulfonyl)-2-thiophenecarbaldehyde can be utilized in synthesis. Researchers should adapt these procedures as necessary based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of (Z)-3-((5-(Methylsulfonyl)thiophen-2-yl)methylene)indolin-2-one via Knoevenagel Condensation

This protocol describes the synthesis of a potential kinase inhibitor scaffold.

Reagents and Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5-(Methylsulfonyl)-2-thiophenecarbaldehyde | 190.23 | 190 mg | 1.0 |

| Indolin-2-one | 133.15 | 133 mg | 1.0 |

| Piperidine | 85.15 | ~5 drops | Catalytic |

| Ethanol (Anhydrous) | 46.07 | 5 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Hexane | 86.18 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 10 mL microwave vial, add 5-(Methylsulfonyl)-2-thiophenecarbaldehyde (190 mg, 1.0 mmol) and indolin-2-one (133 mg, 1.0 mmol).

-

Solvent and Catalyst Addition: Add anhydrous ethanol (5 mL) to dissolve the solids, followed by the addition of piperidine (5 drops) as a catalyst.

-

Heating: Seal the vial and place it in a microwave reactor. Ramp the temperature to 150°C and hold for 30 minutes. Alternative: If a microwave is unavailable, the mixture can be refluxed in a round-bottom flask equipped with a condenser for 4-8 hours.

-

Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After cooling the reaction to room temperature, a precipitate usually forms. Concentrate the mixture under reduced pressure to remove the ethanol.

-

Purification: Add hexane (~10 mL) to the crude residue and stir vigorously (trituration). Collect the resulting solid by vacuum filtration. Wash the solid sequentially with cold ethanol (5 mL) and dichloromethane (5 mL) to remove unreacted starting materials and impurities.

-

Drying and Characterization: Dry the bright yellow/orange solid under vacuum to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative via Friedländer Annulation

This protocol demonstrates the aldehyde's use in constructing fused heterocyclic systems.

Reagents and Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5-(Methylsulfonyl)-2-thiophenecarbaldehyde | 190.23 | 190 mg | 1.0 |

| Malononitrile | 66.06 | 66 mg | 1.0 |

| Ammonium Acetate | 77.08 | 770 mg | 10.0 |

| Acetic Acid (Glacial) | 60.05 | 5 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 5-(Methylsulfonyl)-2-thiophenecarbaldehyde (190 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and ammonium acetate (770 mg, 10.0 mmol).

-

Solvent Addition: Add glacial acetic acid (5 mL) to the flask.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 120°C in an oil bath for 4 hours.

-

Reaction Monitoring: Follow the reaction's progress using TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold water with stirring.

-

Purification: Collect the precipitate that forms via vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the resulting 2-amino-3-cyano-thieno[2,3-b]pyridine derivative by appropriate analytical methods (NMR, IR, HRMS).

Summary of Applications

| Reaction Type | Key Reagent | Resulting Scaffold | Primary Application Area |

| Knoevenagel Condensation | Activated Methylene Compounds (e.g., Oxindoles) | 3-Heteroarylmethylene-indolin-2-ones | Kinase Inhibitors[3] |

| Friedländer Annulation | α-Amino-nitriles/ketones | Thieno[2,3-b]pyridines | Bioactive Heterocycles |

| Reductive Amination | Primary/Secondary Amines | Thienylmethylamines | Medicinal Chemistry Scaffolds |

| Wittig Reaction | Phosphonium Ylides | Stilbene Analogues | Materials Science, Drug Discovery |

Conclusion

5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a high-value, versatile building block for organic synthesis. The activating effect of the methylsulfonyl group on the aldehyde function allows for efficient participation in a range of carbon-carbon and carbon-nitrogen bond-forming reactions. Its demonstrated utility in the synthesis of kinase inhibitor scaffolds underscores its importance for researchers, particularly in drug development and medicinal chemistry. The protocols and data presented herein provide a solid foundation for leveraging this reagent to construct novel and complex molecular targets.

References

- Vertex AI Search Result (Details not fully provided, but implies medicinal chemistry applic

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Org Biomol Chem. 2017. [Link]

-

Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. ResearchGate. [Link]

-

5-Methyl-2-thiophenecarboxaldehyde. PubChem. [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. 2021. [Link]

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med Chem. 2024. [Link]

-

Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. Molecular Diversity. 2020. [Link]

-

Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorg Med Chem Lett. 2009. [Link]

-

Synthesis of Heterocycles From Thio- and Selenocarbonyl Compounds. ResearchGate. [Link]

-

2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules. 2021. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. 2022. [Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. 2022. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cas 177194-34-2|| where to buy 5-(Methylsulfonyl)-2-thiophenecarbaldehyde [english.chemenu.com]

Application Notes & Protocols: Suzuki-Miyaura Coupling with 5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Introduction: Strategic C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly biaryls and heterobiaryls, which are common motifs in pharmaceuticals and advanced materials.[1][3]

This guide focuses on a specific and challenging substrate: 5-(Methylsulfonyl)-2-thiophenecarbaldehyde . This molecule is a valuable building block, incorporating a thiophene core functionalized with two potent electron-withdrawing groups. The sulfonyl group (-SO₂Me) and the aldehyde group (-CHO) significantly influence the electronic properties of the thiophene ring, presenting unique opportunities and challenges for cross-coupling reactions. The electron-deficient nature of the ring activates the C-X (halide) bond for coupling but also introduces considerations regarding catalyst stability and potential side reactions. This document provides a detailed exploration of the mechanistic principles, critical reaction parameters, and a robust protocol for successfully employing this substrate in Suzuki-Miyaura coupling reactions.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Stages:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (our substituted thiophene) to form a Pd(II) intermediate.[4] The strong electron-withdrawing groups on the 5-(methylsulfonyl)-2-thiophenecarbaldehyde substrate facilitate this typically rate-limiting step.

-

Transmetalation: This step involves the transfer of the organic moiety (R²) from the organoboron species to the palladium center. This process is critically dependent on the presence of a base, which activates the boronic acid into a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻.[5][6][7][8]

-

Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]

Optimizing the Reaction: A Guide to Critical Parameters

The success of coupling with 5-(methylsulfonyl)-2-thiophenecarbaldehyde hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the nature of the coupling partners.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium precatalyst and a phosphine ligand is the heart of the reaction. For a challenging, electron-deficient heteroaryl substrate that contains sulfur—a potential catalyst poison—the choice of ligand is especially critical.[9]

-

Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or Pd(II) complexes such as PdCl₂(dppf) are commonly used. These are reduced in situ to the active Pd(0) species. Air-stable Pd(0) sources like Pd₂(dba)₃ can also be employed directly.[1]

-

Ligand Selection: The key to success lies in using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[10][11][12] For heteroaryl substrates, particularly those prone to catalyst inhibition, Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[9][12][13]

| Ligand Type | Examples | Key Advantages for This Substrate |

| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Excellent for electron-deficient and sterically hindered substrates; high activity allows for low catalyst loadings and room temperature reactions in some cases.[12] |

| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often used in initial screening. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, highly effective for coupling unreactive chlorides.[13] |

| Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, promoting oxidative addition of less reactive halides like aryl chlorides.[11] |

Base Selection: The Activator

The base plays a multifaceted role, but its primary function is to activate the boronic acid for transmetalation.[5][6][8] The choice of base must be strong enough to facilitate this step without causing unwanted side reactions, such as hydrolysis of the aldehyde or protodeboronation of the coupling partner.[14]

-

Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote the reaction but is generally non-nucleophilic.[9]

-

Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is highly effective, partly due to the high solubility of its boronate salts.

-

Potassium Carbonate (K₂CO₃): A milder, cost-effective base suitable for more reactive coupling partners.

-

Potassium Fluoride (KF): Can be used under anhydrous conditions to minimize protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[14]

Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are common.

-

Aprotic Solvents: Dioxane, Toluene, and Tetrahydrofuran (THF) are standard choices. They are relatively inert and have boiling points suitable for heating.[1]

-

Role of Water: A small amount of water is often beneficial, creating a two-phase system (e.g., Dioxane/H₂O 10:1). Water helps dissolve the inorganic base (like K₃PO₄) and promotes the formation of the hydroxide-boronic acid adduct necessary for transmetalation.[4][15]

-

Anhydrous Conditions: In cases where protodeboronation is a significant concern, switching to strictly anhydrous conditions with a base like KF can be an effective strategy.[14]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 5-(methylsulfonyl)-2-chlorothiophene-2-carbaldehyde with an arylboronic acid.

Reaction: Coupling of 5-(Methylsulfonyl)-2-chlorothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents

-

5-(Methylsulfonyl)-2-chlorothiophene-2-carbaldehyde (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (2-4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.0-3.0 equiv)

-

1,4-Dioxane, anhydrous grade

-

Deionized Water, degassed

-

Ethyl acetate, HPLC grade

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-(methylsulfonyl)-2-chlorothiophene-2-carbaldehyde (e.g., 222 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), and finely powdered K₃PO₄ (e.g., 424 mg, 2.0 mmol).

-

Seal and Purge: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon, quickly add the palladium precatalyst, Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol, 1 mol%), and the SPhos ligand (e.g., 8.2 mg, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The total reaction concentration should be approximately 0.1 M.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Rationale: Vigorous stirring is crucial in biphasic reactions to ensure efficient mixing and mass transfer between the phases.[14]

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficiently degassed solvents (oxygen contamination).3. Base is not strong enough or is not dissolving. | 1. Use a fresh catalyst source or a more robust, air-stable precatalyst.[14]2. Ensure rigorous degassing of all solvents and reagents via sparging with argon for 20-30 minutes.[9]3. Switch to a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered for better reactivity. |

| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Excess water acting as a proton source. | 1. Switch to a milder base (e.g., K₂CO₃, KF).[14]2. Reduce the amount of water or switch to completely anhydrous conditions. Consider using a boronic acid pinacol ester, which is more stable.[1] |

| Formation of Homocoupled Boronic Acid | Oxygen present in the reaction mixture. | Improve inert atmosphere techniques. Ensure all reagents and solvents are thoroughly degassed before adding the catalyst.[14] |

| Reaction Stalls / Catalyst Decomposition (Turns Black) | 1. Catalyst poisoning by the thiophene sulfur.2. Reaction temperature is too high. | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a more robust ligand system like an NHC-Pd complex.[9]2. Lower the reaction temperature and accept a longer reaction time. |

Conclusion

The Suzuki-Miyaura coupling of 5-(methylsulfonyl)-2-thiophenecarbaldehyde is a powerful transformation for accessing complex, functionalized heterobiaryl structures. Success with this electron-deficient and potentially coordinating substrate is not fortuitous; it is achieved through a rational understanding of the catalytic cycle and deliberate control over reaction parameters. The use of bulky, electron-rich phosphine ligands, appropriate selection of a non-nucleophilic base, and meticulous control of the reaction atmosphere are the cornerstones of a successful protocol. By following the guidelines and troubleshooting advice presented herein, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Castañeda, L., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

-

Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Saha, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

Ciaffo, G. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry. [Link]

-

Almenningen, D. M., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

-

Elizondo-Salas, A. C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

-

Ciaffo, G. M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca Research Data. [Link]

-

ResearchGate. (2018). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

-

Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

-

Asghar, M. N., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure. [Link]

-

NRO-Chemistry. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mt.com [mt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]